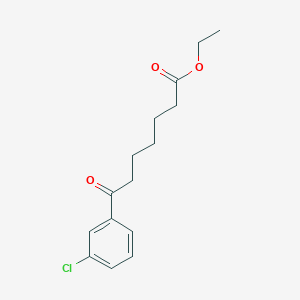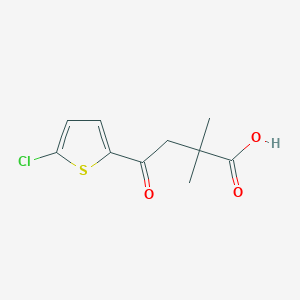
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate, also known as Ethyl (3-chlorobenzoyl)acetate, is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 . It has a molecular weight of 226.66 .
Molecular Structure Analysis
The molecular structure of Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate consists of a benzene ring substituted with a chlorine atom and an ester group . The ester group is attached to the benzene ring via a carbonyl group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate are not available, it’s known that similar compounds can participate in various reactions. For instance, azides can be used as nucleophiles in S N 2 reactions .Physical And Chemical Properties Analysis
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate has a refractive index of n20/D 1.5460 (lit.) and a density of 1.213 g/mL at 25 °C (lit.) . It’s important to note that these properties can vary depending on the conditions and purity of the compound.Applications De Recherche Scientifique
Synthesis Techniques
Improved Synthesis Methods : Ethyl 7-oxoheptanoate, a close relative of Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate, can be synthesized through oxidation of ethyl or methyl 7-hydroxyheptanoate using PCC, yielding good results (Ballini, Marcantoni, & Petrini, 1991).
Complex Synthesis Pathways : The compound has been used in reactions like the synthesis of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate in creating compounds like pestalotin (Takeda, Amano, & Tsuboi, 1977).
Chemical Reactions and Properties
Photochemical Reactions : Studies on photochemical reactions of similar compounds, such as ethyl 2-oxo-1-cyclohexanecarboxylate, have led to the formation of ethyl 7-oxo-2-heptenoate and related compounds, showcasing its reactive properties in photochemical contexts (Tokuda, Watanabe, & Itoh, 1978).
Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a structurally related compound, has been analyzed for its crystal structure and molecular configuration, contributing to understanding similar compounds' properties (Johnson et al., 2006).
Pharmaceutical Applications
- Antiproliferative Activity : Certain derivatives, like 2-adamantyl 7-oxoheptanoate, have shown moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential therapeutic applications (Nurieva et al., 2015).
Industrial and Other Applications
Intermediate in Dye Synthesis : Ethyl 7-chloro-2-oxoheptylate, another related compound, is used as an intermediate in the synthesis of cilastatin and has applications in simplifying synthesis processes in industrial contexts (Chen Xin-zhi, 2006).
Application in Dye Complexation : Compounds like ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl)-5-methylthiophene-3-carboxylate, similar in structure, have been used in complexing with metals for dyeing polyester and nylon fabrics (Abolude et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 7-(3-chlorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBRZPLSUWPRNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645577 |
Source


|
| Record name | Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | |
CAS RN |
898752-18-6 |
Source


|
| Record name | Ethyl 3-chloro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)
![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)







